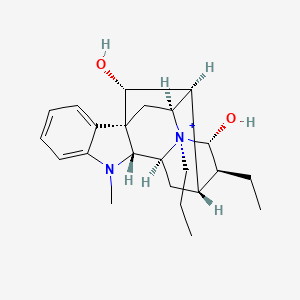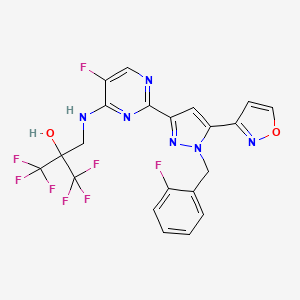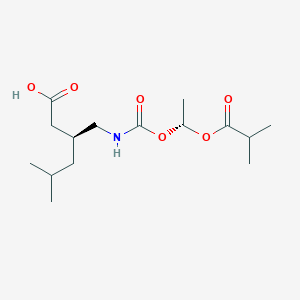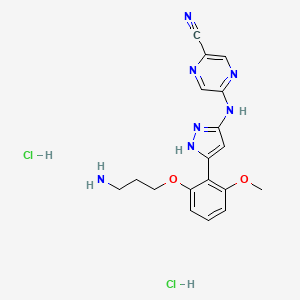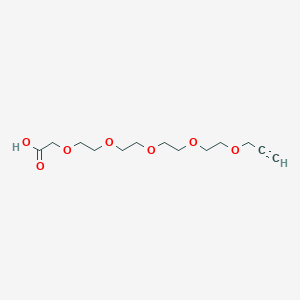
丙炔-PEG4-CH2COOH
描述
Propargyl-PEG4-CH2COOH is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Alkyne group, and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . The hydrophilic PEG linker facilitates solubility in biological applications .
Synthesis Analysis
Propargyl-PEG4-CH2COOH can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules . It can also be used in the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .Molecular Structure Analysis
Propargyl-PEG4-CH2COOH is a PEG derivative containing a propargyl group with a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Chemical Reactions Analysis
The propargyl group in Propargyl-PEG4-CH2COOH is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .Physical And Chemical Properties Analysis
Propargyl-PEG4-CH2COOH is a liquid with a color ranging from colorless to light yellow . Its molecular weight is 290.31, and its molecular formula is C13H22O7 .科学研究应用
-
Scientific Field: Biochemistry and Drug Development
- Application : Propargyl-PEG4-CH2COOH is a PEG-based PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . This allows for the selective removal of certain proteins, which can be useful in treating diseases where the protein is overexpressed or mutated .
- Methods of Application : The compound is used in the synthesis of PROTACs . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This is a type of click chemistry, which is a modular, efficient type of chemical synthesis .
- Results or Outcomes : The use of Propargyl-PEG4-CH2COOH in the synthesis of PROTACs allows for the creation of drugs that can selectively degrade target proteins . This has potential applications in the treatment of various diseases, including cancer .
-
Scientific Field: Organic Chemistry
- Application : Propargyl-PEG4-CH2COOH can be used as a synthetic intermediate or building block in the synthesis of more complex organic compounds .
- Methods of Application : The propargyl group in Propargyl-PEG4-CH2COOH is a versatile moiety that can be introduced into small-molecule building blocks, opening up new synthetic pathways .
- Results or Outcomes : The use of Propargyl-PEG4-CH2COOH as a synthetic intermediate or building block can lead to the synthesis of more elaborate/complex structures .
-
Scientific Field: Polymer Chemistry
- Application : Propargyl-PEG4-CH2COOH can be used in the synthesis of propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives .
- Methods of Application : The compound can be used to introduce propargyl groups into PEG derivatives, which can then be further modified through click chemistry .
- Results or Outcomes : The synthesis of propargyl-ended heterobifunctional PEG derivatives can lead to the creation of a wide range of functionalized polymers with potential applications in various fields .
-
Scientific Field: Material Science
- Application : Propargyl-PEG4-CH2COOH can be used in the creation of advanced materials, such as hydrogels, with tunable properties .
- Methods of Application : The compound can be incorporated into the backbone of a polymer, allowing for post-polymerization modifications through click chemistry .
- Results or Outcomes : The use of Propargyl-PEG4-CH2COOH in material science can lead to the creation of materials with unique properties, such as tunable mechanical strength, degradability, or responsiveness to stimuli .
-
Scientific Field: Bioconjugation
- Application : Propargyl-PEG4-CH2COOH can be used in bioconjugation, a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule .
- Methods of Application : The compound can be used to introduce a propargyl group into a biomolecule, which can then be further modified through click chemistry . This allows for the attachment of various functional groups or probes to the biomolecule .
- Results or Outcomes : The use of Propargyl-PEG4-CH2COOH in bioconjugation can lead to the creation of bioconjugates with a wide range of potential applications, including in diagnostics, therapeutics, and biological research .
-
Scientific Field: Nanotechnology
- Application : Propargyl-PEG4-CH2COOH can be used in the functionalization of nanoparticles .
- Methods of Application : The compound can be used to introduce a propargyl group onto the surface of nanoparticles, which can then be further modified through click chemistry . This allows for the attachment of various functional groups or probes to the nanoparticles .
- Results or Outcomes : The use of Propargyl-PEG4-CH2COOH in nanoparticle functionalization can lead to the creation of nanoparticles with a wide range of potential applications, including in drug delivery, imaging, and biosensing .
安全和危害
未来方向
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
属性
IUPAC Name |
2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O7/c1-2-3-16-4-5-17-6-7-18-8-9-19-10-11-20-12-13(14)15/h1H,3-12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUMZZIPISUGKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG5-CH2CO2H | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





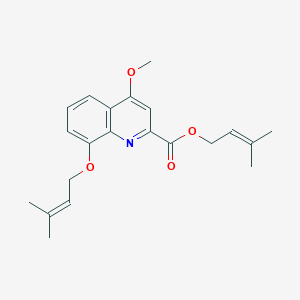

![4-(Butylamino)-2-(3-fluorophenyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B610179.png)


